N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride
Overview
Description
N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride is a chemical compound characterized by its bromine atom attached to the pyridine ring and two amine groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 5-bromopyridine-2-carboxaldehyde. The aldehyde group is first converted to an amine through reductive amination using ethylenediamine and a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride involves large-scale reductive amination reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine groups to nitro groups.
Reduction: Reduction reactions can convert the nitro groups back to amine groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin chloride and iron powder are often used.
Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine atom makes it a useful intermediate in cross-coupling reactions, which are essential in organic synthesis.
Mechanism of Action
The mechanism by which N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for metal ions, facilitating the formation of coordination complexes that can interact with biological targets. The molecular pathways involved typically include interactions with enzymes or receptors that are crucial for biological processes.
Comparison with Similar Compounds
N1-(5-Bromopyridin-2-yl)-2-methylpropane-1,2-diamine
N-(5-Bromopyrimidin-2-yl)acetamide
5-bromo-2-(pyrrolidin-1-yl)pyridine
Uniqueness: N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific structure, which includes the ethane-1,2-diamine moiety. This structure provides distinct reactivity and binding properties compared to similar compounds, making it valuable in various applications.
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-1-2-7(11-5-6)10-4-3-9;;/h1-2,5H,3-4,9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAPKYCELUVQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661424 | |
Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-25-1 | |
Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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